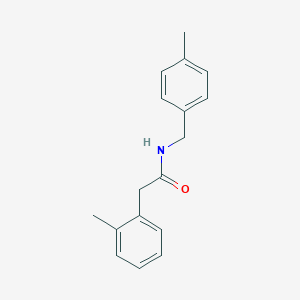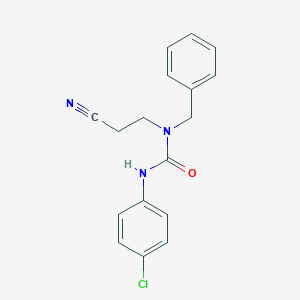![molecular formula C16H17ClN2O3S B240503 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide, also known as BCSAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug design and development. BCSAP belongs to the class of sulfonamide compounds, which have been widely used as antimicrobial agents and enzyme inhibitors. In
Scientific Research Applications
3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been studied for its potential applications in drug design and development, particularly as an inhibitor of enzymes involved in cancer and inflammatory diseases. 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors and contributes to tumor growth and metastasis. 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has also been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes that contribute to inflammation and asthma. These findings suggest that 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide may have potential as a therapeutic agent for cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide as an enzyme inhibitor involves binding to the active site of the target enzyme and preventing its activity. 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide is thought to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, thereby blocking the substrate from binding and inhibiting the enzyme activity. The specificity of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide for certain enzymes is determined by the structure and chemical properties of the target enzyme and the binding affinity of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide depend on the target enzyme and the biological system in which it is studied. Inhibition of carbonic anhydrase IX by 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been shown to reduce tumor growth and metastasis in preclinical models of cancer. Inhibition of 5-lipoxygenase by 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma. These findings suggest that 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide may have potential as a therapeutic agent for cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide in lab experiments include its specificity for certain enzymes, its potential as a therapeutic agent for cancer and inflammatory diseases, and its relatively simple synthesis method. The limitations of using 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide in lab experiments include its low solubility in water, its potential toxicity to cells and organisms, and the need for further optimization of reaction conditions and purification methods.
Future Directions
For research on 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide include the optimization of synthesis methods and purification methods to improve yield and purity, the exploration of its potential as a therapeutic agent for cancer and inflammatory diseases in clinical trials, and the identification of new target enzymes for inhibition by 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide. Additionally, the development of new analogs and derivatives of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide may lead to improved potency, specificity, and pharmacokinetic properties for use in drug design and development.
In conclusion, 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide is a sulfonamide compound with potential applications in drug design and development as an inhibitor of enzymes involved in cancer and inflammatory diseases. Its mechanism of action involves binding to the active site of target enzymes and preventing their activity. 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide has been shown to have biochemical and physiological effects in preclinical models of cancer and inflammatory diseases. Further research is needed to optimize synthesis methods and purification methods, explore its potential as a therapeutic agent in clinical trials, and identify new target enzymes for inhibition.
Synthesis Methods
The synthesis of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide can be achieved through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine, followed by the reaction of the resulting intermediate with 3-chloropropionyl chloride. The final product is obtained through purification and crystallization steps. The purity and yield of 3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide can be improved through optimization of reaction conditions and purification methods.
properties
Product Name |
3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide |
|---|---|
Molecular Formula |
C16H17ClN2O3S |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[benzyl-(4-chlorophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H17ClN2O3S/c17-14-6-8-15(9-7-14)23(21,22)19(11-10-16(18)20)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,20) |
InChI Key |
KGGKAALKGGYYHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)


![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)